Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Description
Nomenclature and Structural Classification
The compound is systematically named methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS No. 877773-17-6). Its molecular formula, C₁₀H₇F₃N₂O₂ , corresponds to a molecular weight of 244.17 g/mol . Structurally, it features:
- A bicyclic indazole core (fused benzene and pyrazole rings).
- A trifluoromethyl (-CF₃) group at position 6.
- A methyl ester (-COOCH₃) at position 3.
The planar aromatic system enables π-π interactions, while the -CF₃ group enhances lipophilicity (logP ≈ 2.5). The ester moiety provides a handle for hydrolytic conversion to carboxylic acid derivatives. Key spectral identifiers include:
- ¹H-NMR : Methyl triplet (δ 1.3 ppm), aromatic protons (δ 7.2–8.5 ppm).
- ¹⁹F-NMR : -CF₃ singlet (δ -60 ppm).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₃N₂O₂ | |
| Molecular Weight | 244.17 g/mol | |
| SMILES | O=C(C1=NNC2=C1C=CC(C(F)(F)F)=C2)OC | |
| Solubility | DMSO, ethanol |
Historical Context of Indazole Derivatives in Chemical Research
Indazoles were first synthesized in 1883 by Emil Fischer via thermal cyclization of ortho-hydrazine cinnamic acid. Key milestones include:
- 1930s–1950s : Discovery of natural indazoles (e.g., nigellicine from Nigella sativa).
- 1960s : Development of benzydamine, a nonsteroidal anti-inflammatory drug (NSAID) derived from indazole.
- 2000s : Advancements in catalytic methods for indazole functionalization, such as palladium-catalyzed cross-couplings.
The target compound’s synthesis likely involves:
Significance of Trifluoromethyl-Substituted Heterocycles
Trifluoromethyl groups are pivotal in drug design due to:
- Enhanced metabolic stability : The C-F bond resists oxidative degradation.
- Lipophilicity modulation : -CF₃ increases membrane permeability (logP +0.9 vs. -CH₃).
- Electron-withdrawing effects : Polarizes adjacent π-systems, improving target binding.
Recent studies highlight trifluoromethylated indazoles in:
- Kinase inhibitors : -CF₃ improves ATP-binding pocket interactions.
- Anticancer agents : Indazole derivatives show activity against colon and breast cancer cell lines.
| Application | Example Compound | Effect of -CF₃ |
|---|---|---|
| Antiviral agents | 6-CF₃-indazole-carboxamides | Increased potency vs. HIV-1 |
| Agrochemistry | Triflumizole | Enhanced fungicidal activity |
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCVMICQDVGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696298 | |
| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-17-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Trifluoromethylation on Indazole Derivatives
Electrophilic trifluoromethylation is a widely used method to introduce the trifluoromethyl group onto nitrogen-containing heterocycles. Hypervalent iodine reagents have been employed to achieve direct trifluoromethylation at nitrogen atoms, which can be adapted for indazole derivatives. This method involves:
- Using hypervalent iodine-based trifluoromethylating agents.
- Performing reactions at low temperatures to control selectivity.
- Achieving moderate to good yields (e.g., 68% for similar heterocycles).
This approach allows the direct formation of N-CF3 bonds, which can be modified to position the trifluoromethyl group on the aromatic ring system through subsequent transformations.
Nucleophilic Substitution and Ring Closure Strategies
Starting from trifluoromethyl-substituted pyridine derivatives, regioselective nucleophilic substitution reactions can be used to introduce amino or other functional groups that facilitate ring closure to form the indazole core. For example:
- Selective nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine.
- Methoxylation and methylamination steps to manipulate substituents.
- Acid hydrolysis and rearrangement to form the carboxylate ester.
Such methods have been demonstrated for related trifluoromethylated heterocycles, yielding intermediates that can be cyclized to indazole derivatives.
Alkylation and Esterification Steps
Methylation of indazole carboxylic acids or their derivatives is commonly performed using alkylating agents such as methyl iodide in the presence of bases like sodium hydride or sodium hexamethyldisilazane in tetrahydrofuran solvent under reflux or room temperature conditions. These steps yield methyl esters with moderate to high yields (44% to 97%) depending on conditions.
For practical use in research or biological assays, methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is prepared as stock solutions at various molarities by dissolving weighed amounts in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo formulations.
| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 4.0957 | 0.8191 | 0.4096 |
| 5 | 20.4784 | 4.0957 | 2.0478 |
| 10 | 40.9567 | 8.1913 | 4.0957 |
- The trifluoromethyl group significantly influences the reactivity and stability of intermediates; thus, reaction conditions such as temperature, solvent, and reagent choice are critical for high yields.
- Electrophilic trifluoromethylation methods have evolved to improve selectivity and yield, with hypervalent iodine reagents being a prominent advance.
- Nucleophilic substitution routes starting from trifluoromethylated pyridines provide versatile intermediates for indazole synthesis.
- Alkylation and esterification steps require careful control of base strength and temperature to avoid side reactions.
- Purification often involves extraction, crystallization, and chromatographic techniques to isolate high-purity products.
The preparation of this compound involves sophisticated synthetic strategies combining nucleophilic substitution, electrophilic trifluoromethylation, and esterification. Advances in trifluoromethylation chemistry, especially using hypervalent iodine reagents, have enhanced the efficiency of introducing the trifluoromethyl group. The choice of reaction conditions and purification methods critically affects yield and purity, making these processes suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has been explored for its potential in drug discovery, particularly as a lead compound in the development of new pharmaceuticals. Its derivatives are being investigated for various therapeutic applications:
- Cystic Fibrosis Treatment : The compound has been identified as a potential modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. Research has demonstrated that small molecules can serve as CFTR potentiators or inhibitors, with this compound derivatives showing promise in enhancing CFTR function, potentially leading to improved treatments for cystic fibrosis and related conditions .
- Nicotinic Acetylcholine Receptor Agonists : This compound serves as a precursor for synthesizing agonists or partial agonists of the nicotinic α-7 receptor. These agents are being studied for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia .
Antimicrobial Activity
Recent studies have indicated that compounds derived from this compound exhibit antimicrobial properties. For instance, research into novel antitubercular agents has identified related compounds that demonstrate activity against Mycobacterium tuberculosis without cross-resistance to conventional drugs. This suggests that this compound could be part of a new class of antimycobacterial agents .
Material Science
In addition to its biological applications, this compound is being studied for its utility in material science. The trifluoromethyl group enhances the compound's electronic properties, making it suitable for applications in organic electronics and photonic devices. The compound's solubility characteristics also open avenues for use in polymer formulations and coatings.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including the reaction of indazole derivatives with carboxylic acids under specific conditions to yield high-purity products. This synthetic versatility allows researchers to explore various derivatives with modified biological activities or physical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate with analogous indazole derivatives, focusing on structural variations, physicochemical properties, and research applications.
Substituent Variations at the 6-Position
Ethyl 6-(Trifluoromethyl)-1H-Indazole-3-Carboxylate (CAS: 1053656-54-4)
- Structural Difference : Ethyl ester group (-COOCH₂CH₃) instead of methyl ester (-COOCH₃).
- Molecular Formula : C₁₁H₉F₃N₂O₂.
- Molecular Weight : 258.20 g/mol.
- Similarity Score : 0.97 (compared to the methyl ester) .
- Implications: The ethyl ester may offer improved solubility in non-polar solvents and altered pharmacokinetics due to increased hydrophobicity.
6-(Trifluoromethyl)-1H-Indazole-3-Carboxylic Acid (CAS: 887576-98-9)
- Structural Difference : Carboxylic acid (-COOH) replaces the methyl ester.
- Molecular Formula : C₉H₅F₃N₂O₂.
- Molecular Weight : 230.14 g/mol.
- Similarity Score : 0.91 .
- Implications : The carboxylic acid form is more polar, enhancing water solubility but reducing cell membrane permeability. It is often used as a precursor for prodrug synthesis.
Substituent Variations at Other Positions
Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate (CAS: 932041-12-8)
- Structural Difference : Trifluoromethoxy (-OCF₃) group at position 5 instead of trifluoromethyl (-CF₃) at position 4.
- Molecular Formula : C₁₀H₇F₃N₂O₃.
- Molecular Weight : 260.16 g/mol.
- Similarity Score : 0.93 .
- Implications : The electron-withdrawing trifluoromethoxy group may alter electronic distribution, affecting binding affinity in enzyme inhibition studies.
Methyl 6-Bromo-1H-Indazole-3-Carboxylate (CAS: 885278-42-2)
- Structural Difference : Bromine (-Br) replaces the trifluoromethyl group.
- Molecular Formula : C₉H₇BrN₂O₂.
- Molecular Weight : 255.07 g/mol.
- Applications : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate in medicinal chemistry .
Methyl 6-Methoxy-1H-Indazole-3-Carboxylate
- Structural Difference : Methoxy (-OCH₃) replaces trifluoromethyl.
- Molecular Formula : C₁₀H₁₀N₂O₃.
- Molecular Weight : 206.19 g/mol.
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogues
Biological Activity
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features an indazole core with a trifluoromethyl group at the 6-position and a carboxylate functional group at the 3-position. These structural characteristics enhance its solubility and reactivity, making it a versatile compound in biological applications.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.173 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Effects : It has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, contributing to its therapeutic potential .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Interaction with Molecular Targets : The compound likely interacts with enzymes or receptors, modulating their activity and influencing cellular pathways related to cancer and microbial resistance .
- Structure-Activity Relationships (SAR) : Studies indicate that the presence of the trifluoromethyl group significantly enhances the compound's reactivity and biological activity compared to other indazole derivatives .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Activity : A study evaluated this compound against a panel of human cancer cell lines, revealing significant growth inhibition with IC50 values ranging from 25 nM to over 100 nM depending on the specific cell line tested .
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit enzymes associated with tumor growth and metastasis, although specific targets remain to be fully characterized .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted carbonyl intermediates. Key steps include:
- Use of tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts during coupling reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography .
- Optimization of reaction time and temperature to avoid side reactions (e.g., over-alkylation or decomposition of the trifluoromethyl group).
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regioselectivity of the indazole ring and ester group placement.
- High-Performance Liquid Chromatography (HPLC) : Retention time analysis under gradient elution conditions (e.g., 1.23 minutes with specific mobile phases) to assess purity .
- Mass Spectrometry (LCMS) : Detection of molecular ion peaks (e.g., m/z 757 [M+H]) to verify molecular weight .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallography Strategies :
- Use of SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures despite low electron density around the trifluoromethyl group .
- Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) to promote single-crystal growth .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties, and what experimental approaches quantify this effect?
- Mechanistic Insights :
- Density Functional Theory (DFT) : Computational modeling to map electron-withdrawing effects of the CF group on the indazole ring’s aromaticity.
- Cyclic Voltammetry : Measurement of redox potentials to assess electronic perturbations caused by the CF group .
- Comparative Studies : Synthesize analogs (e.g., methyl vs. trifluoromethyl derivatives) and compare reactivity in nucleophilic substitution reactions .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
- Data Reconciliation :
- Cross-validation using X-ray crystallography (SHELXL-refined structures) to resolve ambiguities in NMR assignments (e.g., overlapping proton signals) .
- Sensitivity analysis in DFT calculations to adjust parameters (e.g., solvent effects or basis sets) for better alignment with experimental results .
Q. How can researchers design experiments to study the hydrolytic stability of the methyl ester group under physiological conditions?
- Experimental Design :
- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–10) and monitor ester hydrolysis via HPLC or H NMR .
- Enzymatic Hydrolysis : Use esterases or lipases to mimic in vivo conditions and quantify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
